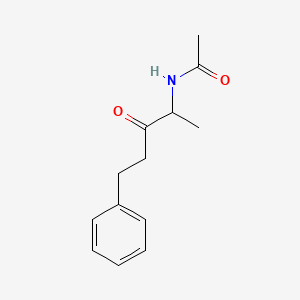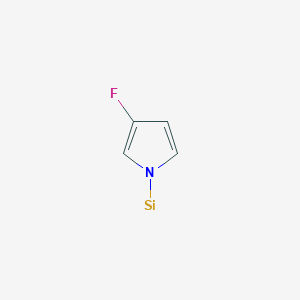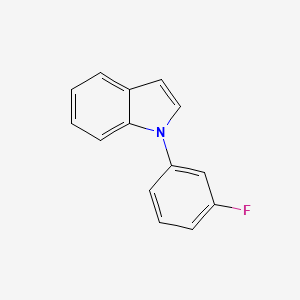![molecular formula C10H17N3O2 B12526915 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate CAS No. 831217-56-2](/img/structure/B12526915.png)
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of diazonium salts, which are widely used in organic synthesis due to their ability to undergo a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the preparation of the amine, which is then treated with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to prevent decomposition of the diazonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are often used as coupling partners. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds, which are often brightly colored.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules and other substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
- (Z)-2-Diazonio-1-(4-methylphenyl)ethenolate
- (Z)-2-Diazonio-1-{(4S)-2,2-dimethyl-4-[(1Z)-1-propen-1-yl]-1,3-oxazolidin-3-yl}ethenolate
Uniqueness
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate is unique due to its specific structural features, such as the oxazolidine ring and the propyl substituent. These structural elements confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
831217-56-2 |
|---|---|
Formule moléculaire |
C10H17N3O2 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-diazo-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-8-7-15-10(2,3)13(8)9(14)6-12-11/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
XVBSVYXGBOQQCB-QMMMGPOBSA-N |
SMILES isomérique |
CCC[C@H]1COC(N1C(=O)C=[N+]=[N-])(C)C |
SMILES canonique |
CCCC1COC(N1C(=O)C=[N+]=[N-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



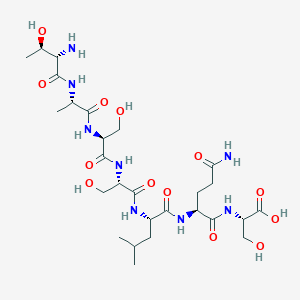
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
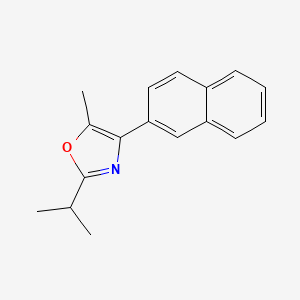
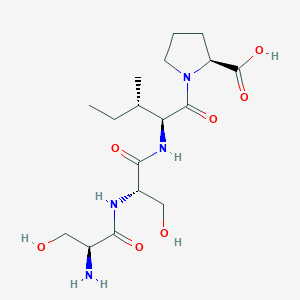
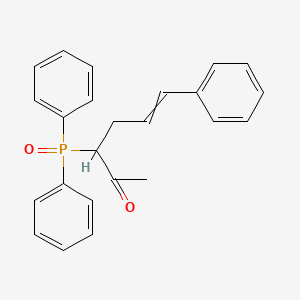
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
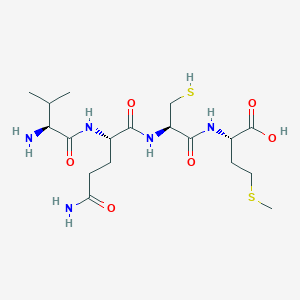
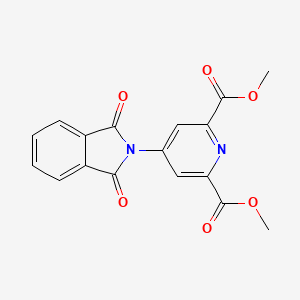
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
